N'-[3-(dicyanomethylidene)-1,4-diazaspiro[4.5]dec-1-en-2-yl]-N,N-dimethylimidoformamide
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Overview
Description
N’-[3-(Dicyanomethylene)-1,4-diazaspir[45]dec-1-en-2-yl]-N,N-dimethyliminoformamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of dicyanomethylene and dimethyliminoformamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(Dicyanomethylene)-1,4-diazaspir[4.5]dec-1-en-2-yl]-N,N-dimethyliminoformamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors such as cyclopentanone or cyclohexanone.
Introduction of the Dicyanomethylene Group: The dicyanomethylene group is introduced via a condensation reaction with malononitrile.
Attachment of the Dimethyliminoformamide Group: The final step involves the attachment of the dimethyliminoformamide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(Dicyanomethylene)-1,4-diazaspir[4.5]dec-1-en-2-yl]-N,N-dimethyliminoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethyliminoformamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are often carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N’-[3-(Dicyanomethylene)-1,4-diazaspir[4.5]dec-1-en-2-yl]-N,N-dimethyliminoformamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy, which involves the generation of reactive oxygen species to kill cancer cells.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N’-[3-(Dicyanomethylene)-1,4-diazaspir[4.5]dec-1-en-2-yl]-N,N-dimethyliminoformamide involves its ability to generate reactive oxygen species upon irradiation with light. This photodynamic effect leads to the apoptosis and necrosis of targeted cells. The compound’s molecular targets include cellular components such as lipids, proteins, and nucleic acids, which are damaged by the generated reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
Dicyanomethylene Substituted Benzothiazole Squaraines: These compounds share the dicyanomethylene group and are also used in photodynamic therapy.
Spirocyclic Compounds: Other spirocyclic compounds with similar core structures but different functional groups.
Uniqueness
N’-[3-(Dicyanomethylene)-1,4-diazaspir[4.5]dec-1-en-2-yl]-N,N-dimethyliminoformamide is unique due to its specific combination of functional groups, which confer distinct photodynamic properties and reactivity. Its ability to generate reactive oxygen species efficiently makes it a promising candidate for photodynamic therapy compared to other similar compounds.
Properties
Molecular Formula |
C14H18N6 |
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Molecular Weight |
270.33 g/mol |
IUPAC Name |
N'-[2-(dicyanomethylidene)-1,4-diazaspiro[4.5]dec-3-en-3-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C14H18N6/c1-20(2)10-17-13-12(11(8-15)9-16)18-14(19-13)6-4-3-5-7-14/h10,18H,3-7H2,1-2H3 |
InChI Key |
CWFOLHBNUJEGQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC2(CCCCC2)NC1=C(C#N)C#N |
Origin of Product |
United States |
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